An In-depth Technical Guide to 2-Bromo-4,5-dimethyloxazole: Synthesis, Reactivity, and Application
An In-depth Technical Guide to 2-Bromo-4,5-dimethyloxazole: Synthesis, Reactivity, and Application
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties and synthetic utility of 2-Bromo-4,5-dimethyloxazole. As a halogenated heterocyclic compound, it represents a versatile building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document provides an in-depth analysis of its core chemical characteristics, reactivity profile, and practical applications, grounded in established chemical principles and supported by authoritative references.
Core Compound Profile and Physicochemical Properties
2-Bromo-4,5-dimethyloxazole is a five-membered aromatic heterocycle bearing a bromine atom at the C2 position, which serves as a highly functional "handle" for synthetic transformations. The methyl groups at the C4 and C5 positions influence the molecule's steric and electronic properties.
While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its fundamental properties can be reliably identified.
Table 1: Core Compound Data for 2-Bromo-4,5-dimethyloxazole
| Property | Value | Source/Comment |
| IUPAC Name | 2-Bromo-4,5-dimethyloxazole | --- |
| CAS Number | 1240612-08-1 | [1][2] |
| Molecular Formula | C₅H₆BrNO | [3] |
| Molecular Weight | 176.01 g/mol | [1][2] |
| InChI Key | QDVISYCNCKXBLV-UHFFFAOYSA-N | [2] |
| Predicted Density | 1.541 ± 0.06 g/cm³ | Based on computational prediction for isomers. |
| Predicted Boiling Point | 189.5 ± 20.0 °C | Based on computational prediction for isomers. |
| Physical State | Not specified (likely a liquid or low-melting solid at STP) | Inferred from related structures. |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, Chloroform). | Inferred from general properties of similar heterocycles. |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-Bromo-4,5-dimethyloxazole. Although specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
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¹H NMR: The proton NMR spectrum is expected to be simple. The two methyl groups at the C4 and C5 positions would likely appear as two distinct singlets. Based on related dimethyloxazole structures, these peaks are anticipated in the δ 2.20-2.50 ppm region. The subtle difference in their chemical environment may lead to a small separation between these singlets.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals: one for the bromine-bearing carbon (C2), two for the methyl-substituted carbons of the oxazole ring (C4 and C5), and two for the methyl carbons themselves. The C2 carbon, being directly attached to the electronegative bromine and nitrogen atoms, would be the most deshielded of the ring carbons.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
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Molecular Ion Peak: A key feature in the mass spectrum of 2-Bromo-4,5-dimethyloxazole would be the presence of a characteristic isotopic pattern for the molecular ion [M]⁺. Due to the near 1:1 natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of almost equal intensity at m/z 175 and 177.[2]
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High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula, C₅H₆BrNO.[2]
Synthesis and Manufacturing
The synthesis of 2-Bromo-4,5-dimethyloxazole can be approached through several established methodologies for oxazole formation and subsequent halogenation. The most direct and regioselective methods are prioritized in modern synthetic chemistry.
Synthesis of the 4,5-Dimethyloxazole Core
The precursor, 4,5-dimethyloxazole, can be synthesized via several named reactions, including the Bredereck reaction, which involves the reaction of an α-haloketone with an amide.[2] For the 4,5-dimethyl substitution pattern, the reaction would commence with 3-bromo-2-butanone and formamide.[2]
Regioselective Bromination
Once the 4,5-dimethyloxazole core is formed, the bromine atom must be introduced at the C2 position. The C2 proton of an oxazole ring is the most acidic, making this position susceptible to deprotonation followed by electrophilic quenching.
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Lithiation and Bromination: A highly effective and regiocontrolled method involves the deprotonation of 4,5-dimethyloxazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature.[2] The resulting 2-lithiooxazole intermediate is then reacted with an electrophilic bromine source (e.g., Br₂, CBr₄, or 1,2-dibromo-1,1,2,2-tetrafluoroethane) to yield 2-Bromo-4,5-dimethyloxazole with high selectivity.[2]
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Direct Electrophilic Bromination: An alternative, though potentially less selective, method is the direct electrophilic bromination of the 4,5-dimethyloxazole ring using a brominating agent like N-Bromosuccinimide (NBS).[2] Careful optimization of reaction conditions would be necessary to favor substitution at the C2 position over other positions or side-chain bromination.
Caption: Key reaction pathways for 2-Bromo-4,5-dimethyloxazole.
Nucleophilic Substitution Reactions
The bromine atom at the C2 position can also be displaced by various nucleophiles. While direct nucleophilic aromatic substitution (SₙAr) on electron-rich heterocycles can be challenging, the electronic nature of the oxazole ring can facilitate such reactions under appropriate conditions, often requiring elevated temperatures or the use of strong nucleophiles.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction using a bromo-heterocycle like 2-Bromo-4,5-dimethyloxazole as the electrophilic partner. This protocol is adapted from established procedures for similar substrates.
Objective: To synthesize a 2-aryl-4,5-dimethyloxazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
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2-Bromo-4,5-dimethyloxazole (1.0 equiv.)
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Arylboronic acid (1.2 equiv.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv.)
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Anhydrous solvent (e.g., Toluene/H₂O mixture or Dioxane)
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Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and purification supplies (silica gel).
Step-by-Step Methodology:
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Reaction Setup: To a dry, oven-baked Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Bromo-4,5-dimethyloxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
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Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
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Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%). Then, add the degassed, anhydrous solvent (e.g., a 4:1 mixture of Toluene and Water) via syringe.
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Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.
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Monitoring: The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken periodically (e.g., every hour) to check for the consumption of the starting material.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-aryl-4,5-dimethyloxazole product.
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Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Caption: Step-by-step workflow for a representative Suzuki-Miyaura coupling protocol.
Safety and Handling
As with any halogenated organic compound, 2-Bromo-4,5-dimethyloxazole should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Inhalation/Contact: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed under an inert atmosphere if possible to prevent degradation.
No specific Safety Data Sheet (SDS) for 2-Bromo-4,5-dimethyloxazole was found in the public domain. The safety precautions provided are based on general guidelines for similar chemical structures.
Conclusion
2-Bromo-4,5-dimethyloxazole stands as a valuable and reactive intermediate in modern organic synthesis. While detailed experimental characterization data is sparse in the public literature, its chemical behavior can be confidently predicted based on well-established principles of heterocyclic chemistry. Its C-Br bond provides a reliable anchor point for a suite of high-yield, selective transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this versatile building block into their synthetic strategies for the discovery and development of novel chemical entities.
References
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King-Pharm. (n.d.). 1240612-08-1 2-bromo-4,5-dimethyloxazole. Retrieved January 14, 2026, from [Link]
